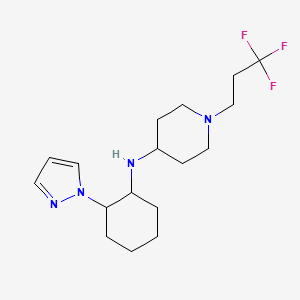![molecular formula C15H21F3N2O2 B7647692 1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)
1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea, also known as TFMPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has shown promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of various enzymes and receptors, including protein kinase C, phosphodiesterases, and adenosine receptors. This compound has also been studied for its potential use as a tool for investigating the role of cyclic nucleotides in various physiological processes.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea involves the inhibition of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, this compound increases the levels of cyclic nucleotides, which can affect various cellular processes such as gene expression, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, vasodilation, and anti-inflammatory effects. It has also been shown to affect the activity of various ion channels, including voltage-gated potassium channels and calcium channels. This compound has been studied for its potential use in the treatment of various diseases, including asthma, hypertension, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate the activity of various enzymes and receptors. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea. One area of research is the development of more potent and selective inhibitors of PDEs. Another area of research is the investigation of the role of cyclic nucleotides in various physiological processes, including learning and memory, synaptic plasticity, and cardiovascular function. Additionally, this compound may have potential applications in the treatment of various diseases, including neurological disorders and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various biochemical and physiological studies. Its ability to modulate the activity of various enzymes and receptors makes it a valuable tool for investigating the role of cyclic nucleotides in various physiological processes. While this compound has some limitations, its potential applications in scientific research make it an important area of study for future research.
Synthesemethoden
1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea can be synthesized through a multistep process that involves the reaction of 2-(trifluoromethyl)phenylacetonitrile with 2-hydroxypropylamine, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained through purification and crystallization processes. The synthesis method has been optimized to achieve high yields and purity levels.
Eigenschaften
IUPAC Name |
1-(2-hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-10(19-14(22)20(3)9-11(2)21)8-12-6-4-5-7-13(12)15(16,17)18/h4-7,10-11,21H,8-9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWJMATCQVIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)NC(=O)N(C)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide](/img/structure/B7647610.png)

![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7647621.png)
![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
![[4-[(2-Propan-2-ylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7647632.png)
![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol](/img/structure/B7647660.png)

![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)
![N-[1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647684.png)
![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)

![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)